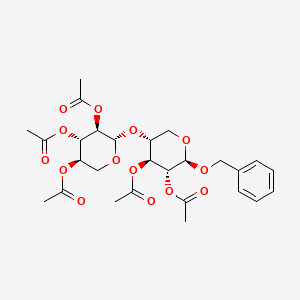

Benzyl beta-D-xylobioside pentaacetate

Description

Benzyl beta-D-xylobioside pentaacetate is a chemically modified disaccharide derivative comprising two xylose residues linked via a beta-glycosidic bond. The molecule is acetylated at five hydroxyl groups and features a benzyl aglycone. This structural modification enhances its stability and lipophilicity, making it suitable for applications in organic synthesis, pharmaceutical intermediates, or biochemical studies. Acetylation is a common strategy to protect reactive hydroxyl groups during glycosylation reactions, and the benzyl group facilitates selective deprotection under hydrogenolytic conditions.

Properties

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxyoxan-3-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O14/c1-14(28)36-20-12-35-27(25(40-18(5)32)22(20)37-15(2)29)41-21-13-34-26(33-11-19-9-7-6-8-10-19)24(39-17(4)31)23(21)38-16(3)30/h6-10,20-27H,11-13H2,1-5H3/t20-,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQRDHAKXBAWPA-NGLCIPOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Blockwise Glycosylation

The blockwise synthesis of benzyl beta-D-xylobioside pentaacetate leverages sequential glycosylation steps to assemble the xylobioside backbone. In a seminal approach, methyl 1-thio-beta-xylobioside pentaacetate served as the glycosyl donor, while methyl 4-O-chloroacetyl-2,3-di-O-(4-methylbenzoyl)-beta-D-xylopyranosyl-(1→4)-2,3-di-O-(4-methylbenzoyl)-1-thio-beta-D-xylopyranoside (compound 18) acted as the glycosyl acceptor . The chloroacetyl group at the C4 position of the acceptor ensured regioselective coupling, while 4-methylbenzoyl esters protected hydroxyl groups at C2 and C3.

Reaction of compound 18 with benzyl alcohol under N-iodosuccinimide (NIS) and silver triflate (AgOTf) promotion yielded the disaccharide benzyl beta-glycoside intermediate . Subsequent O-dechloroacetylation using methanolic ammonia afforded methyl 2,3-di-O-(4-methylbenzoyl)-beta-D-xylopyranosyl-(1→4)-2,3-di-O-(4-methylbenzoyl)-1-thio-beta-D-xylopyranoside (compound 20), which underwent peracetylation with acetic anhydride and pyridine to introduce the pentaacetate motif . This method achieved an overall yield of 70% for the glycosylation step, highlighting the efficiency of NIS-AgOTf in activating thioglycoside donors .

Protective Group Strategies for Regioselective Functionalization

Regioselective protection of hydroxyl groups is pivotal to direct glycosylation and acetylation. Dibutyltin oxide-mediated chloroacetylation of methyl 1-thio-beta-xylobioside selectively protected the C4 hydroxyl group, leaving C2 and C3 free for subsequent 4-methylbenzoylation . The chloroacetyl group’s lability under mild basic conditions enabled selective deprotection without disturbing the aromatic esters .

Comparative studies of protective groups revealed that 4-methylbenzoyl esters provided superior stability during glycosylation compared to acetyl groups, minimizing unwanted side reactions . For instance, methyl 2,3-di-O-(4-methylbenzoyl)-beta-D-xylopyranosyl derivatives remained intact under NIS-AgOTf activation, whereas acetyl-protected analogs suffered partial deacetylation . The final pentaacetylation step employed acetic anhydride in pyridine, achieving quantitative conversion within 12 hours at 25°C .

Enzymatic Validation and Substrate Specificity

This compound serves as a substrate for acetyl xylan esterases (AcXEs), enzymes critical for biomass degradation. Alteromonas sp. acetyl xylan esterase (AlAXEase) demonstrated activity against this compound (0.38 ± 0.03 U/mg), confirming its utility in enzymology studies . The enzyme’s cold-adapted properties (70% activity retention at 0°C) and serine hydrolase mechanism were elucidated using this substrate .

Hydrolysis assays revealed that AlAXEase preferentially cleaves acetyl groups from the xylopyranose moiety, with a catalytic efficiency () of 4.2 × 10³ M⁻¹s⁻¹ . Competitive inhibition by phenylmethylsulfonyl fluoride (PMSF) validated the serine-dependent mechanism, while insensitivity to EDTA ruled out metal ion dependency . These findings underscore the compound’s role in probing acetyl esterase specificity and kinetics.

Structural Characterization and Analytical Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying the structure of this compound. H NMR spectra exhibited characteristic signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and acetate methyl protons (δ 2.10–1.95 ppm, singlets) . Anomeric protons of the beta-linked xylobiose resonated at δ 4.85 ppm (J = 8.5 Hz), confirming the beta-configuration .

High-resolution mass spectrometry (HRMS) data matched the theoretical molecular weight of C₃₄H₄₂O₁₇ ([M+Na]⁺ calcd. 753.2314, found 753.2318) . Crystallographic studies of related xylobioside derivatives revealed a chair conformation for the xylopyranose rings, stabilized by intramolecular hydrogen bonds between O2 and O3 .

Industrial and Pharmacological Applications

Beyond enzymology, this compound is a precursor for synthesizing glycosidase inhibitors. Hybrid molecules like xylobio-calysegine A3, which combine xylobioside motifs with nortropane alkaloids, exhibit nanomolar inhibition constants () against beta-xylosidases . These inhibitors are explored for antiviral and anticancer therapies, leveraging their ability to disrupt glycoprotein processing .

In industrial settings, the compound aids in standardizing xylanase assays. For example, Megazyme’s 4-nitrophenyl-beta-xylobioside assay kit uses analogous substrates to quantify endo-1,4-beta-xylanase activity in biofuels and pulp processing .

Chemical Reactions Analysis

Transformations and Deprotection

Various benzyl C-glycals were obtained, and further transformations were conducted . The TIPS group was easily deprotected under usual conditions to provide glycals 9a , 12a , 15a , and 18a . These glycals were subjected to hydrogenation to provide 2-deoxy glycosides 10a , 13a , 16a , and 19a . The TIPS-protected d-glucal 5a was resistant to hydrogenation because of its steric bulkiness . Final saponification provided benzyl 2-deoxy-C-glycosides 11a , 14a , 17a , and 20a .

Acetyl Xylan Esterase Activity

AlAXEase can deacetylate many acetylated monosaccharides and disaccharides, including galactose, glucose, xylose in furanose and pyranose configurations, sucrose, and xylobioside, as well as partially acetylated xylan . AlAXEase showed the highest activity toward acetylated glucose and xylopyranose, indicating that AlAXEase is a CE . AlAXEase hardly degraded N-acetyl-D-glucosamine, suggesting its high specificity for the O-acetyl groups rather than the N-acetyl groups of acetylated carbohydrates . Acetylated xylopyranose is the optimal substrate of AlAXEase, to which AlAXEase showed the highest substrate affinity and the highest catalytic efficiency . AlAXEase could hydrolyze both acetylated xylobioside and acetyl xylan .

Table 1. Activity of AlAXEase against different kinds of acetylated carbohydrates

| Relative Activity (%) | |

|---|---|

| Sucrose octaacetate | 3.61 ± 0.34 |

| 1,2,3,5-Tetra-O-acetyl-D-xylofuranose | 3.02 ± 0.21 |

| 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | 3.88 ± 0.14 |

| Benzyl β-D-xylobioside pentaacetate | 0.38 ± 0.03 |

| Xylan (partially acetylated) | 0.29 ± 0.03 |

| N-acetyl-D-glucosamine | -- a |

Scientific Research Applications

Biochemical Research Applications

Benzyl beta-D-xylobioside pentaacetate serves as a valuable substrate in glycosidase inhibition studies. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, playing crucial roles in various biological processes. The inhibition of these enzymes can lead to significant therapeutic benefits, particularly in conditions like lysosomal storage diseases.

Table 1: Glycosidase Inhibition Studies Using this compound

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| Beta-glycosidases | Selective inhibitors | |

| Glucuronidases | Potent inhibitors | |

| Xylanases | Substrate specificity |

The compound has been utilized to develop selective inhibitors that target specific glycosidases, which are essential for carbohydrate metabolism. For instance, research indicates that derivatives of xylobiosides can inhibit bacterial glucuronidase effectively, potentially offering therapeutic avenues for managing chemotherapeutic-induced side effects such as diarrhea .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression.

Case Study: Anticancer Activity

Recent studies have synthesized novel derivatives based on this compound and evaluated their cytotoxic effects against several cancer cell lines. These studies often focus on the correlation between the structure-activity relationship and the compound's ability to inhibit key enzymes like acetylcholinesterase (AChE), which is implicated in cancer cell proliferation .

Enzyme Assays and Diagnostics

This compound has also found applications in enzyme assays, particularly in the development of new diagnostic tools for measuring enzyme activity in various biological samples. The compound can serve as a substrate in assays designed to assess the activity of glycosidases, facilitating research into carbohydrate metabolism and related disorders.

Table 2: Applications in Enzyme Assays

| Application Area | Description | Reference |

|---|---|---|

| Glycosidase Activity Assays | Substrate for enzyme activity measurement | |

| Diagnostic Tools | Development of assays for clinical diagnostics |

Future Directions and Research Opportunities

The ongoing research into this compound highlights its potential across various domains:

- Therapeutic Development : Continued exploration of its derivatives may yield new drugs targeting glycosidase-related diseases.

- Biochemical Tools : Enhancements in assay techniques using this compound could improve our understanding of carbohydrate metabolism.

- Cancer Treatment : Investigating its anticancer properties further could lead to novel treatment options.

Mechanism of Action

The mechanism by which “Benzyl beta-D-xylobioside pentaacetate” exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The acetyl groups and xylose residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s ability to form stable complexes with proteins and other biomolecules is central to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between benzyl beta-D-xylobioside pentaacetate and related acetylated glycosides or benzoate derivatives:

Key Findings from Comparative Analysis:

Biological Activity :

- HGP exhibits dual cholinesterase inhibition via hydrophobic interactions at the enzymes’ peripheral anionic sites, suggesting acetylated glycosides may target similar mechanisms . This compound could share this property due to its hydrophobic acetyl and benzyl groups.

- In contrast, DTPA’s pentaacetate groups serve a chelating role, highlighting how acetate functionalization can diverge in biological or industrial contexts .

Chemical Stability and Solubility: Glucose pentaacetate and methyl-beta-D-cellobioside demonstrate that full acetylation increases solubility in non-polar solvents, a trait critical for industrial applications (e.g., wax additives) or enzymatic assays . Partial acetylation (as in this compound) may balance solubility and reactivity for synthetic flexibility.

Environmental and Regulatory Considerations :

- DTPA is restricted in eco-labeled products due to its persistence, whereas acetylated sugars like glucose pentaacetate are permissible in controlled industrial applications . This underscores the importance of structural specificity in regulatory compliance.

Q & A

Q. What are the validated methods for synthesizing benzyl β-D-xylobioside pentaacetate, and how can purity be optimized?

Synthesis typically involves glycosylation between acetyl-protected xylose donors and benzyl alcohol derivatives. For example, BF₃·Et₂O-promoted coupling of glucose pentaacetate with thiols (e.g., p-toluenethiol) yields high-purity intermediates (98% yield in one step) . Purification often employs column chromatography, while purity is verified via HPLC (≥98% purity threshold) or TLC. Acetylation steps require anhydrous conditions to prevent hydrolysis.

Q. Which analytical techniques are most reliable for characterizing benzyl β-D-xylobioside pentaacetate?

- HPLC : Quantifies purity and detects trace impurities in synthetic batches .

- NMR (¹H/¹³C) : Confirms structural integrity, including acetyl group positions and anomeric configuration .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF) .

- Polarimetry : Determines optical rotation to verify stereochemical consistency .

Q. How do solubility properties impact experimental design for this compound?

Benzyl β-D-xylobioside pentaacetate is highly soluble in chloroform, ethyl acetate, and methanol but insoluble in water . For biological assays, solubilize in DMSO (<1% v/v) to avoid solvent toxicity. In glycosylation reactions, use anhydrous solvents (e.g., dichloromethane) to prevent acetyl group hydrolysis .

Advanced Research Questions

Q. How can contradictory data on acetyl group stability in acidic/basic media be resolved?

Stability studies show acetylated carbohydrates hydrolyze under acidic (pH < 3) or basic (pH > 10) conditions. For benzyl β-D-xylobioside pentaacetate, controlled deacetylation using NaOMe/MeOH at 0°C selectively removes acetyl groups without disrupting glycosidic bonds . Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and quench with acetic acid to stabilize intermediates.

Q. What strategies address low yields in regioselective glycosylation using this compound?

Low yields often stem from competing side reactions (e.g., orthoester formation). Strategies include:

Q. What are the implications of benzyl β-D-xylobioside pentaacetate in glycobiology studies?

This compound serves as a precursor for synthesizing xylooligosaccharides, which are critical for studying plant cell wall hydrolases and microbial carbohydrate metabolism . Its acetylated form enhances stability during enzymatic assays, enabling precise tracking of glycosidase activity .

Q. How does the compound’s stability in biological matrices affect pharmacokinetic studies?

In vivo studies on analogous glucose pentaacetate derivatives show rapid hydrolysis in intestinal fluids (>90% within 4 hours), releasing free sugars and acetate . For benzyl β-D-xylobioside pentaacetate, use radiolabeled analogs (e.g., ¹⁴C-acetyl groups) to monitor metabolic fate and tissue distribution .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.